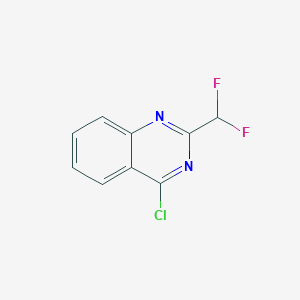

4-Chloro-2-(difluoromethyl)quinazoline

Description

Properties

IUPAC Name |

4-chloro-2-(difluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIIDXBEGXVCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039312-08-7 |

Source

|

| Record name | 4-chloro-2-(difluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-2-(difluoromethyl)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 4-Chloro-2-(difluoromethyl)quinazoline, a key building block in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the formation of the 2-(difluoromethyl)quinazolin-4-ol intermediate, followed by a chlorination reaction. The rationale behind the experimental design, step-by-step protocols, and comprehensive characterization of the final compound are presented. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced metabolic stability and binding affinity. This compound serves as a versatile intermediate, with the chloro group at the 4-position acting as a convenient handle for further functionalization through nucleophilic substitution reactions.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the quinazolinone ring to form 2-(difluoromethyl)quinazolin-4-ol. The subsequent step is the chlorination of this intermediate to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(difluoromethyl)quinazolin-4-ol

The initial and crucial step is the formation of the quinazolinone ring. This is typically achieved through the cyclocondensation of 2-aminobenzamide with a suitable difluoromethyl-containing building block, such as ethyl difluoroacetate. The reaction is generally heated to drive the cyclization and dehydration.

Causality of Experimental Choices:

-

Starting Materials: 2-Aminobenzamide provides the core aniline and amide functionalities necessary for the quinazoline ring formation. Ethyl difluoroacetate serves as the source of the C2 carbon and the difluoromethyl group.

-

Reaction Conditions: The reaction is performed at an elevated temperature to overcome the activation energy for the cyclization and subsequent water elimination. The choice of a high-boiling solvent or neat conditions is common.

Experimental Protocol: Synthesis of 2-(difluoromethyl)quinazolin-4-ol

-

To a round-bottom flask, add 2-aminobenzamide (1 equivalent) and ethyl difluoroacetate (1.2 equivalents).

-

Heat the reaction mixture at 150-160 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solidified product is then triturated with a suitable solvent, such as diethyl ether or ethyl acetate, to remove unreacted starting materials and byproducts.

-

The solid is collected by filtration, washed with the same solvent, and dried under vacuum to yield 2-(difluoromethyl)quinazolin-4-ol as a solid.

Step 2: Chlorination of 2-(difluoromethyl)quinazolin-4-ol

The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[1]

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting the tautomeric hydroxyl group of the quinazolinone into a chloride.

-

Reaction Conditions: The reaction is typically performed at reflux to ensure complete conversion. The use of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the HCl generated as a byproduct.[2]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-(difluoromethyl)quinazolin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Key techniques for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.5 ppm. A triplet for the CHF₂ proton around 6.8-7.2 ppm due to coupling with the two fluorine atoms. |

| ¹³C NMR | Aromatic carbons in the range of 120-155 ppm. The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling. |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z 214, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% intensity).[3] |

| FT-IR | Characteristic peaks for C-Cl stretching (around 700-800 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and aromatic C=C and C=N stretching (around 1500-1650 cm⁻¹). |

Data Interpretation

-

¹H NMR: The aromatic region will display a complex splitting pattern corresponding to the four protons on the benzene ring of the quinazoline core. The chemical shift and coupling constants of these protons provide information about their relative positions. The most downfield proton is typically H-5, adjacent to the nitrogen at position 4. The triplet for the CHF₂ proton is a key diagnostic signal, with a typical coupling constant (²JHF) of around 50-55 Hz.

-

¹³C NMR: The number of signals in the aromatic region will confirm the presence of the quinazoline ring system. The carbon of the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The isotopic pattern of the molecular ion peak provides definitive evidence for the presence of a chlorine atom.

-

Infrared Spectroscopy: The IR spectrum will show the absence of a broad O-H or N-H stretch (which would be present in the quinazolinone precursor) and the appearance of a C-Cl stretching vibration. The strong C-F stretching bands are also a key feature.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route to this compound. The provided step-by-step protocols, along with the rationale for the experimental choices and detailed characterization data, offer a comprehensive resource for researchers in the field of medicinal chemistry. The successful synthesis and purification of this versatile intermediate pave the way for the development of novel quinazoline-based therapeutic agents.

References

- Mogilaiah, K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.

- Journal of Chemical Technology.

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Supporting Information for a relevant scientific article providing NMR data for similar quinazolinone deriv

- The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.

- ChemicalBook. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

- Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules.

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

- PubChem. 4,6-dichloro-2-(difluoromethyl)quinazoline. National Center for Biotechnology Information.

- Peng, Y., et al.

- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.

- Google Patents.

- J&K Scientific. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline.

- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- ResearchGate. Synthesis of Difluoromethyl‐Substituted Ring‐fused Quinazolinones.

- SpectraBase. 4-Chloroquinazoline.

- PubMed Central. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.

- PubMed.

- Longdom Publishing.

- Semantic Scholar.

- NIST WebBook. 4-Chloroquinoline.

- ResearchGate. 1 H and 13 C NMR spectrum of 4CH 2 Cl.

- Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)quinoline.

- ResearchGate.

- PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- ResearchGate.

- BLD Pharm. This compound.

- Sigma-Aldrich. 2-(difluoromethyl)quinazolin-4-ol.

- ResearchGate. FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Vibrant Pharma Inc. 4-Chloro-2-(trifluoromethyl)quinazoline.

- Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].

- PubChem. 4-Chloroquinoline. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(difluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-(difluoromethyl)quinazoline (CAS No. 1039312-08-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established "privileged structure" known for its diverse biological activities, particularly in the development of targeted cancer therapies.[1] The introduction of a difluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic and metabolic properties that are critical for molecular design and optimization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural features, key physicochemical parameters, a plausible synthetic route, and methods for analytical characterization. While experimental data for this specific molecule is not extensively published, this guide provides established, field-proven protocols for its empirical determination, ensuring scientific integrity and enabling researchers to generate reliable data.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the design of contemporary therapeutics. Its rigid, planar structure provides an ideal framework for interacting with various biological targets. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), leading to blockbuster anticancer drugs.[1]

The subject of this guide, this compound, incorporates two key functionalities that modulate its chemical behavior and potential biological activity:

-

The 4-Chloro Substituent: This is a crucial reactive handle. The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The 2-(Difluoromethyl) Group: The -CHF2 group is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. Its incorporation can significantly enhance metabolic stability and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.

Understanding the fundamental physicochemical properties of this scaffold is paramount for its effective utilization in drug discovery programs.

Physicochemical Properties: A Foundation for Rational Drug Design

Molecular Structure and Core Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1039312-08-7 | [4][5] |

| Molecular Formula | C9H5ClF2N2 | [6] |

| Molecular Weight | 214.60 g/mol | [4] |

| Monoisotopic Mass | 214.01093 Da | [6] |

| Predicted XlogP | 3.5 | [6] |

Solubility

Solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations. It is essential to distinguish between kinetic and thermodynamic solubility.[4]

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method used in early discovery.[7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but accurate measurement, crucial for later-stage development.[8]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method) [9]

Objective: To rapidly assess the aqueous solubility of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[10]

-

Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of precipitate. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [11][12]

Objective: To determine the equilibrium solubility of this compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter. Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Acidity Constant (pKa)

The pKa value dictates the ionization state of a compound at a given pH, which profoundly influences its solubility, permeability, and target binding. For this compound, the nitrogen atoms in the quinazoline ring are basic and can be protonated.

Experimental Protocol: pKa Determination by Potentiometric Titration [13][14]

Objective: To determine the pKa of the basic nitrogen(s) in this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[5]

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its membrane permeability and overall ADME properties. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol: LogP Determination by Shake-Flask Method [15][16]

Objective: To determine the n-octanol/water partition coefficient of this compound.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS, pH 7.4) in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached, then allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Experimental Protocol: LogP Determination by Reverse-Phase HPLC [17]

Objective: To estimate the LogP of this compound using a high-throughput method.

Methodology:

-

Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18). Plot the logarithm of the retention factor (log k') against the known LogP values.

-

Sample Analysis: Inject the test compound onto the same column under identical conditions and determine its retention time.

-

Calculation: Calculate the log k' for the test compound and use the calibration curve to interpolate its LogP value.

Synthesis and Reactivity

A plausible synthetic route to this compound is outlined below, based on established methodologies for the synthesis of related quinazolinone derivatives.[18][19][20]

Caption: Plausible two-step synthesis of this compound.

Synthesis of 2-(Difluoromethyl)quinazolin-4(3H)-one

The synthesis would likely begin with the cyclocondensation of an anthranilamide or 2-aminobenzonitrile derivative with a difluoroacetylating agent. For instance, reacting 2-aminobenzonitrile with difluoroacetic anhydride under reflux conditions would be expected to yield the intermediate, 2-(difluoromethyl)quinazolin-4(3H)-one.

Chlorination of 2-(Difluoromethyl)quinazolin-4(3H)-one

The subsequent chlorination of the quinazolinone intermediate is a standard transformation. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine base, at elevated temperatures (70-90 °C) would afford the desired this compound.[20]

Reactivity Profile

The primary site of reactivity for this molecule is the C4 position. The electron-withdrawing nature of the quinazoline ring system activates the C4-Cl bond towards nucleophilic aromatic substitution. This allows for the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a versatile platform for analog synthesis.[2][3]

Caption: Nucleophilic aromatic substitution at the C4 position.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo-fused ring and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the heterocyclic ring and the substituents.[11]

-

13C NMR: The carbon spectrum will display signals for the nine carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms.

-

19F NMR: The fluorine NMR will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak (M+). Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show a molecular ion peak (M) and an M+2 peak with an intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of novel bioactive molecules. Its utility as a versatile intermediate allows for the exploration of a broad chemical space through nucleophilic substitution at the C4 position. The resulting derivatives can be screened against a variety of biological targets, particularly protein kinases, where the quinazoline scaffold has a proven track record of success. The difluoromethyl group offers a means to fine-tune the compound's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetic parameters.

Conclusion

This compound is a valuable building block for medicinal chemistry, combining the privileged quinazoline scaffold with a reactive handle for diversification and a difluoromethyl group for property modulation. This technical guide provides a foundational understanding of its key physicochemical properties and outlines robust experimental protocols for their determination. By applying these methodologies, researchers can generate the high-quality data necessary to advance the design and development of novel therapeutic agents based on this promising chemical framework.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- protocols.io. (2024). LogP / LogD shake-flask method.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Avdeef, A. (2001).

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Encyclopedia.pub. (2022).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Semantic Scholar. (2011).

- ResearchGate. (2008). Reaction of 4-chloroquinazolines (C) with different amines....

- PubMed. (2017).

- BioDuro. (n.d.). ADME Solubility Assay.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- ResearchGate. (2017).

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- PubChemLite. (n.d.). This compound (C9H5ClF2N2).

- MDPI. (2021).

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Synthesis. (2021).

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Benchchem. (2025). One-Pot Synthesis of Bioactive 6-Fluoro-2-substituted-quinazolin-4(3H).

- ResearchGate. (2022). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )

- PMC - NIH. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

- MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

- PubMed. (2011).

- ResearchGate. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.

- ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol..

- PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.

- PMC - NIH. (2016).

- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- ResearchGate. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2830371 (CAS No. 1039312-08-7): A Potent Allosteric Inhibitor of Wip1 Phosphatase

Introduction: Targeting a Key Regulator of the DNA Damage Response

In the intricate network of cellular signaling that governs genomic integrity, the protein phosphatase, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a critical negative regulator.[1][2] Wip1 functions as a homeostatic brake on the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2] Its overexpression, often due to gene amplification, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive technical overview of GSK2830371 (CAS No. 1039312-08-7), a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase.[4] We will delve into its mechanism of action, key physicochemical properties, biological activity, and safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Handling Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide compound.[5] For laboratory use, it is typically supplied as a light yellow powder.[1] Understanding its solubility and stability is paramount for accurate and reproducible experimental design.

| Property | Value | Source(s) |

| CAS Number | 1039312-08-7 | [4] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [4] |

| Molecular Weight | 461.02 g/mol | [4] |

| Purity | ≥97% (HPLC) | [1][5] |

| Solubility | - Up to 100 mM in DMSO- Up to 50 mM in ethanol | [5] |

| Storage (Powder) | 3 years at -20°C | [4][6] |

| Storage (Stock Solution) | 1 year at -80°C | [4][6] |

Mechanism of Action: Allosteric Inhibition of Wip1 and p53 Pathway Activation

Unlike competitive inhibitors that target the active site, GSK2830371 employs a more nuanced mechanism. It acts as an allosteric inhibitor, binding to a unique "flap" subdomain region outside of the Wip1 catalytic site.[5] This interaction locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[7] This high selectivity for Wip1 over other phosphatases (tested against at least 21 others) minimizes off-target effects, a crucial attribute for a therapeutic candidate.

The primary consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation and activation of key proteins in the p53 signaling pathway.[4] Wip1 normally forms a negative feedback loop with p53; it is transcriptionally induced by p53 and then proceeds to deactivate the p53 pathway.[1] By blocking Wip1, GSK2830371 breaks this loop, leading to:

-

Increased Phosphorylation of Wip1 Substrates: Treatment with GSK2830371 leads to a significant increase in the phosphorylation of multiple Wip1 substrates, including p53 (at Serine 15), ATM (at Serine 1981), Chk2 (at Threonine 68), and γH2AX (at Serine 139).[4][5]

-

p53 Stabilization and Activation: The increased phosphorylation of p53, particularly at Ser15, enhances its stability and transcriptional activity.[4][6] This leads to the upregulation of p53 target genes like CDKN1A (encoding p21), a potent cell cycle inhibitor.[6]

-

Wip1 Protein Degradation: Beyond catalytic inhibition, GSK2830371 also induces the ubiquitination-dependent proteasomal degradation of the Wip1 protein itself, further reinforcing the activation of the p53 pathway.[5]

Caption: GSK2830371 inhibits Wip1, activating the p53 pathway.

Biological Activity and Therapeutic Potential

The reactivation of p53 by GSK2830371 translates into potent anti-tumor activity, particularly in cancers harboring wild-type TP53 and PPM1D amplification.

In Vitro Efficacy

-

Selective Antiproliferative Activity: GSK2830371 demonstrates concentration-dependent growth inhibition in various cancer cell lines with wild-type p53, including breast cancer (MCF-7, MX-1) and lymphoid cell lines.[4][6] For instance, the 50% growth inhibitory concentration (GI₅₀) in MCF-7 cells is approximately 2.65 µM.[6] In contrast, cell lines with mutant p53 are largely insensitive, highlighting the p53-dependent mechanism of action.[5]

-

Induction of Cell Cycle Arrest and Senescence: By activating the p53/p21 axis, GSK2830371 can cause an accumulation of cells in the G1 and G2 phases of the cell cycle and induce senescence.[2]

-

Potentiation of Other Anti-Cancer Agents: A key finding is the ability of GSK2830371 to potentiate the effects of other therapies. It shows synergistic antiproliferative effects when co-administered with genotoxic agents like doxorubicin.[4] Furthermore, it significantly enhances the sensitivity of cancer cells to MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201), which also function to activate p53. This combination strategy leads to enhanced p53 activation, apoptosis, and reduced clonogenic survival.

In Vivo Efficacy

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in preclinical xenograft models.

-

Tumor Growth Inhibition: In a DOHH2 B-cell lymphoma xenograft model, oral administration of GSK2830371 at 150 mg/kg twice daily (BID) or thrice daily (TID) for 14 days resulted in tumor growth inhibition of 41% and 68%, respectively.[5][6]

-

Pharmacodynamic Effects: In vivo, the compound effectively increases the phosphorylation of Chk2 and p53 in tumor tissues, confirming target engagement.[4][6]

-

Pharmacokinetic Profile: The compound exhibits a short half-life in mice, suggesting that sustained inhibition through more frequent dosing schedules (like TID) may be required for maximal anti-tumor effect.[6][7]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and serve as a validated starting point for laboratory investigation.

Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)

This protocol details a common method to assess the growth-inhibitory effects of GSK2830371.

Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK2830371 in anhydrous DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

-

Treatment: Replace the medium in the wells with the medium containing the drug dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 to 96 hours.

-

Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5-10 x 10⁶ DOHH2 cells) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into treatment and control groups.

-

Formulation Preparation: Prepare the dosing formulation. For oral gavage, GSK2830371 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: Administer GSK2830371 orally at doses such as 75 mg/kg or 150 mg/kg, twice or three times daily. The control group receives the vehicle only.

-

Monitoring: Monitor tumor volume (using calipers), body weight, and animal health regularly (e.g., 2-3 times per week).

-

Study Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for phospho-p53).

Safety and Handling

GSK2830371 is intended for research use only.[4] While detailed toxicological studies are not widely published, standard laboratory safety precautions should be strictly followed.

-

Hazard Identification: As with most small molecule inhibitors, the compound should be considered potentially hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form.

-

Storage: Store the compound tightly sealed at the recommended temperatures to ensure stability and prevent degradation.[4][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers can typically access a formal Safety Data Sheet (SDS) from the supplier, which provides more comprehensive safety information.[1][4]

Conclusion and Future Directions

GSK2830371 is a highly selective and potent allosteric inhibitor of Wip1 phosphatase that effectively reactivates the p53 tumor suppressor pathway. Its ability to induce cell cycle arrest and apoptosis in p53 wild-type cancer cells, and particularly its capacity to potentiate the efficacy of other p53-activating agents like MDM2 inhibitors, makes it a valuable tool for cancer research. While its pharmacokinetic properties, such as a short half-life, present challenges for clinical development, the mechanistic insights gained from studying GSK2830371 provide a strong rationale for targeting the Wip1-p53 axis.[7] Future research may focus on developing Wip1 inhibitors with improved pharmacokinetic profiles or exploring novel combination strategies to harness the full therapeutic potential of p53 reactivation in cancer therapy.

References

-

Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget. Retrieved from [Link]

-

Wang, Y., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers. Retrieved from [Link]

-

Wang, Y., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. PLOS ONE. Retrieved from [Link]

-

Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Clarivate. (2014). Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. Retrieved from [Link]

-

Wang, Y., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PMC. Retrieved from [Link]

-

Pechackova, S., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. Retrieved from [Link]

-

Harris, I. S., et al. (2021). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. bioRxiv. Retrieved from [Link]

Sources

- 1. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK 2830371 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Safety Data Sheets | Abbott U.S. [abbott.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Difluoromethylated Quinazolines

Foreword: The Strategic Imperative of Fluorination in Quinazoline Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its inherent biological activity is significantly amplified by strategic chemical modifications. Among these, the introduction of a difluoromethyl (-CHF₂) group represents a pivotal advancement in modern drug design. This modification is not merely an incremental change; it is a strategic maneuver to enhance the pharmacological profile of the parent quinazoline molecule. The difluoromethyl group, by virtue of its unique electronic properties and steric profile, can profoundly influence key drug-like characteristics such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] Consequently, novel difluoromethylated quinazolines are a focal point of intensive research, particularly in the realms of oncology and infectious diseases.[5][6][7]

This technical guide provides a comprehensive framework for the systematic biological activity screening of these promising compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that the methodologies presented are robust, reproducible, and yield data of the highest quality.

Part 1: Foundational Screening Cascade: From Cytotoxicity to Mechanistic Insights

The initial phase of screening is designed as a funnel, efficiently identifying compounds with significant biological activity from a larger library of synthesized molecules. This cascade begins with broad cytotoxicity screening and progressively narrows the focus to specific mechanistic pathways.

Global Cytotoxicity Assessment: The Gateway to Activity

The first critical step is to determine the general cytotoxic potential of the novel difluoromethylated quinazolines. This provides a broad measure of their ability to inhibit cell growth or induce cell death, which is a hallmark of many anticancer agents. The choice of assay is crucial for obtaining reliable and reproducible data.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method for determining cell viability.[8] It measures the metabolic activity of viable cells, which reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[8][9] This assay is often preferred over the more traditional MTT assay as it eliminates the need for a solubilization step, thereby reducing procedural complexity and potential for error.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Novel difluoromethylated quinazoline compounds, dissolved in DMSO to create stock solutions

-

XTT labeling reagent and electron-coupling reagent

-

96-well microtiter plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the difluoromethylated quinazoline compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT labeling mixture to each well.

-

Final Incubation and Absorbance Measurement: Incubate the plates for an additional 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The Rationale for Kinase Inhibition Screening

A significant number of quinazoline derivatives exert their anticancer effects by inhibiting protein kinases.[1][2][10][11] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[2][12] Dysregulation of kinase activity is a common feature of many cancers.[12] Therefore, a logical next step in the screening cascade is to assess the kinase inhibitory potential of the novel difluoromethylated quinazolines.

Caption: A streamlined workflow for identifying and characterizing kinase inhibitors.

A variety of commercially available in vitro kinase assay kits can be employed. These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate peptide by the target kinase.

General Principle:

-

Reaction Setup: In a microplate well, the target kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.

-

Inhibitor Addition: The novel difluoromethylated quinazoline compound is added at various concentrations.

-

Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate the substrate.

-

Detection: A detection reagent is added that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP remaining or the amount of phosphorylated substrate.

-

Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC₅₀ values are then determined.

Example Target Kinases for Screening: [1][12]

-

Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed in non-small-cell lung cancer.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

-

Cyclin-Dependent Kinase 2 (CDK2): Involved in cell cycle regulation.

-

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in certain types of breast cancer.

Part 2: Exploring Antimicrobial Potential: A Parallel Screening Avenue

The quinazoline scaffold is also known to exhibit antimicrobial properties.[6][13][14] Therefore, a parallel screening effort to evaluate the antibacterial and antifungal activity of the novel difluoromethylated quinazolines is a worthwhile endeavor.

Initial Antibacterial Screening: Identifying Growth Inhibitors

The initial screening for antibacterial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[15][16][17]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the difluoromethylated quinazoline compounds in MHB directly in the 96-well plates.

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing a Hypothetical Mechanism of Action

While the initial screening provides data on if a compound is active, subsequent studies are required to understand how it works. For quinazolines, a common mechanism is the inhibition of essential bacterial enzymes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. chemijournal.com [chemijournal.com]

- 6. rphsonline.com [rphsonline.com]

- 7. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. measurlabs.com [measurlabs.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mjpms.in [mjpms.in]

The Strategic Deployment of 4-Chloro-2-(difluoromethyl)quinazoline in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a multitude of biologically active agents.[1] This guide focuses on a particularly valuable, fluorinated building block: 4-Chloro-2-(difluoromethyl)quinazoline . The strategic incorporation of the difluoromethyl (-CF2H) group at the C2 position, combined with the reactive chloro-substituent at the C4 position, offers a unique combination of properties for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of the synthesis, derivatization, and strategic application of this building block, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and development.

The Quinazoline Core and the Difluoromethyl Advantage: A Synergy for Drug Design

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a prominent feature in numerous FDA-approved drugs and clinical candidates, lauded for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its rigid, planar structure provides an excellent scaffold for orienting substituents to interact with biological targets.

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The difluoromethyl (-CF2H) group, in particular, offers a nuanced set of advantages over non-fluorinated analogues and the more common trifluoromethyl (-CF3) group.[6][7]

Key Attributes of the Difluoromethyl Group:

-

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl group, the -CF2H moiety possesses an acidic proton capable of forming weak hydrogen bonds, allowing it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[6][8] This can enhance target binding affinity and specificity.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds increase resistance to oxidative metabolism, often leading to an extended in vivo half-life of the drug molecule.[6][9]

-

Modulation of Physicochemical Properties: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability, while also influencing the pKa of nearby functional groups.[6]

The combination of the proven quinazoline scaffold with the unique properties of the difluoromethyl group makes this compound a highly valuable and strategic building block for modern drug discovery.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available anthranilic acid derivatives. The general strategy involves the initial formation of the quinazolinone ring system, followed by chlorination at the C4 position.

Figure 1: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(Difluoromethyl)quinazolin-4(3H)-one

This protocol is a representative method adapted from established procedures for the synthesis of analogous 2-substituted quinazolin-4(3H)-ones.[7][10] It involves the cyclocondensation of 2-aminobenzamide with a suitable difluoroacetic acid derivative.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO), add an excess of a difluoroacetic acid derivative (e.g., ethyl difluoroacetate, 2.0 eq).

-

Condensation: Heat the reaction mixture at a high temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(difluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The conversion of the quinazolinone to the 4-chloro derivative is a crucial step, as it introduces the reactive handle for subsequent derivatization. This protocol is based on well-documented chlorination procedures for quinazolinones.[6][11]

Experimental Protocol:

-

Reaction Setup: Suspend 2-(difluoromethyl)quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Chlorination: Heat the mixture to reflux (typically 75-110 °C, depending on the chlorinating agent) for 1-3 hours. The reaction can be monitored by the dissolution of the starting material to form a clear solution.

-

Workup and Isolation: After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure.

-

Purification: Add an inert solvent like toluene and evaporate again to azeotropically remove residual traces of the chlorinating agent. The resulting crude this compound can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.

Application as a Building Block: The Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry lies in the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr).[3][12] The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.

Figure 2: General scheme for the derivatization of this compound via SNAr. (Note: Placeholder images used. In a real scenario, these would be chemical structure images).

This reaction is the cornerstone for creating libraries of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent kinase inhibitory activity.[1][13]

Representative Protocol: Synthesis of a 4-Anilino-2-(difluoromethyl)quinazoline Derivative

The following protocol is a representative example for the synthesis of a 4-anilinoquinazoline derivative, adapted from the synthesis of the well-known EGFR inhibitor, Erlotinib.[14][15] This demonstrates the practical application of the SNAr reaction.

Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-2-(difluoromethyl)quinazolin-4-amine

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) and 3-ethynylaniline (1.0-1.2 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.2-1.5 eq), to the mixture. Heat the reaction to reflux (e.g., 80-120 °C) and stir for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.[7][11]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with a cold solvent (e.g., cold isopropanol). Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N-(3-ethynylphenyl)-2-(difluoromethyl)quinazolin-4-amine.

Structure-Activity Relationships (SAR) and Biological Activity

The 4-anilinoquinazoline scaffold is a well-validated pharmacophore for targeting the ATP-binding site of various protein kinases. The biological activity of derivatives of this compound can be fine-tuned by modifying the substituent at the C4 position.

General SAR Insights for 4-Anilinoquinazoline Kinase Inhibitors:

-

Aniline Substitution: The substitution pattern on the aniline ring is critical for potency and selectivity. Small, electron-withdrawing groups at the meta-position of the aniline ring are often favorable for potent EGFR inhibition.[16][17]

-

C6 and C7 Positions: Substitutions at the C6 and C7 positions of the quinazoline ring with small, solubilizing groups like methoxyethoxy can enhance pharmacokinetic properties.[1]

-

Role of the C2-Substituent: The substituent at the C2 position can influence the overall conformation and binding of the molecule in the kinase active site. The difluoromethyl group at this position is expected to contribute favorably to the binding affinity and metabolic stability of the resulting inhibitor.

The table below presents representative biological data for analogous 4-anilinoquinazoline-based EGFR inhibitors to illustrate the potency that can be achieved with this scaffold.

| Compound ID | C4-Anilino Substituent | C6/C7-Substituents | Target Kinase | IC₅₀ (nM) | Reference |

| Gefitinib | 3-Chloro-4-fluoroaniline | 7-Methoxy, 6-(3-morpholinopropoxy) | EGFR | 3.22 | [1] |

| Erlotinib | 3-Ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 2 | [15] |

| Lapatinib | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)) | EGFR/HER2 | 27.06 (EGFR) | [1] |

| Compound A | 3-Bromoaniline | 6-(N-Boc-glycine) | EGFR | 3.2 | [1] |

| Compound B | 3-Chloro-4-fluoroaniline | Fused 2,3-dihydro-[1][6]oxazino ring | EGFR | 12.36 | [18] |

This table is for illustrative purposes to show the range of potencies achieved with the 4-anilinoquinazoline scaffold. Data is for related compounds, not specifically 2-(difluoromethyl) derivatives.

Pharmacokinetic Considerations

The incorporation of the difluoromethyl group is a strategic decision to favorably modulate the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes.[9] This can lead to a longer half-life and reduced clearance.

-

Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance absorption and membrane permeability. The -CF2H group provides a moderate increase in lipophilicity, allowing for fine-tuning of this property to achieve an optimal balance between solubility and permeability.[6]

-

Bioavailability: By improving metabolic stability and permeability, the difluoromethyl group can contribute to enhanced oral bioavailability.[5]

Figure 3: Logical relationship between the core building block and its impact on pharmacokinetic properties.

Conclusion

This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its strategic combination of a versatile quinazoline core, a reactive C4-chloro handle for facile derivatization, and the advantageous physicochemical properties imparted by the C2-difluoromethyl group make it an ideal starting point for the development of potent and selective kinase inhibitors with improved drug-like properties. The synthetic routes and derivatization protocols outlined in this guide provide a robust framework for researchers to leverage the full potential of this powerful scaffold in their drug discovery programs.

References

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473–9485. [Link]

-

Chen, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027. [Link]

-

G. S. S. V. Ramana, K. S. Kumar and G. S. Kumar. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1039. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7584–7592. [Link]

-

Das, R., Mehta, D. K., & Dhanawat, M. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 21(11), 1350–1368. [Link]

-

Rana, A., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. AIMS Chemistry, 8(3), 393-413. [Link]

-

S. S. Jalal, M. A. Wani, S. A. Wani, S. Kaur, and S. Singh. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

F. Darvas, G. Dorman, L. Urge, I. Szabo, and L. Prokai. (1992). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 32, 537-556. [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-8. [Link]

-

R. Kavitha, S. S. Kumar, and S. S. R. D. Kumar. (2018). 3 - CHEMISTRY & BIOLOGY INTERFACE. ResearchGate. [Link]

-

A. M. do N. Carneiro, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

A. M. do N. Carneiro, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

M. S. Abdel-Maksoud, et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6297. [Link]

-

Chen, Y., et al. (2022). Design, synthesis and biological evaluation of 2H-[1][6]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. European Journal of Medicinal Chemistry, 238, 114468. [Link]

-

Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

-

M. S. Abdel-Maksoud, et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 11(16), 2141-2164. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473–9485. [Link]

-

El-Damasy, A. K., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]

-

Singh, M., & Silakari, O. (2018). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1030-1054. [Link]

-

Cao, D. L., et al. (2012). 2-Chloro-quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1958. [Link]

-

Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 395-402. [Link]

-

Kumar, D., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 694-701. [Link]

-

Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065. [Link]

-

Sharma, P. K., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 689-707. [Link]

-

Zhang, Y., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 24(18), 3326. [Link]

-

de Oliveira, R. N., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2376-2384. [Link]

- Reddy, P. S., et al. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.

-

Moyer, J. D., et al. (2002). N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, salts, and compositions and uses thereof. US6465451B1. [Link]

-

Sridhar, J., et al. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(23), 9673-9688. [Link]

-

Kumar, A., et al. (2009). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(15), 5483-5491. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US20220081413A1 - Synthesis of quinazoline compounds - Google Patents [patents.google.com]

- 17. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The C4-Chloro Group in 2-(Difluoromethyl)quinazolines: A Hub of Reactivity for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the C4-Chloroquinazoline Moiety

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutics, particularly in oncology.[1][2] The reactivity of substituted quinazolines is a subject of intense study, as it dictates the pathways to novel analogues with potentially enhanced biological activity. This guide focuses on a specific, highly valuable building block: the 2-(difluoromethyl)-4-chloroquinazoline. The introduction of a difluoromethyl (CF₂H) group at the C2 position profoundly influences the molecule's electronic properties and, consequently, its synthetic utility.[3][4] The CF₂H group is a bioisostere of hydroxyl or thiol groups but with enhanced lipophilicity and metabolic stability, making it a desirable feature in modern drug design.

This document serves as a technical guide for professionals engaged in the synthesis and functionalization of such compounds. We will delve into the inherent reactivity of the C4-chloro group, providing not just protocols, but the underlying rationale for experimental design. Our focus is on the practical application of this knowledge, enabling the strategic diversification of the quinazoline core.

Synthesis of the Core Scaffold: 4-Chloro-2-(difluoromethyl)quinazoline

The journey into the reactivity of the C4-chloro group begins with the robust synthesis of the starting material. The most common and reliable route involves a two-step process: the initial construction of the quinazolinone ring followed by a deoxychlorination reaction.

Step 1: Synthesis of 2-(Difluoromethyl)quinazolin-4(3H)-one

The quinazolinone precursor is typically assembled from an anthranilic acid derivative. While various methods exist for quinazolinone synthesis, a common approach involves the condensation of 2-aminobenzamide with a suitable difluoromethyl-containing synthon.[5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzamide (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane, add ethyl difluoroacetate (1.2 eq) and a non-nucleophilic base like sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-8 hours.

-